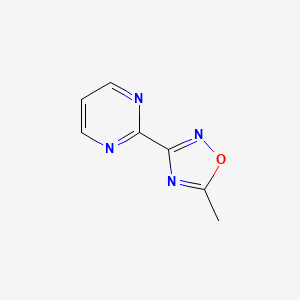

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole

Descripción

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidine ring and at position 5 with a methyl group. The 1,2,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The methyl group at position 5 improves lipophilicity, influencing pharmacokinetic properties like membrane permeability .

This compound is synthesized via multi-component cycloaddition reactions, as demonstrated in recent studies using Biginelli-type condensations with aldehydes, urea, and 5-acetonyl-1,2,4-oxadiazole precursors under mild oxidative conditions (yields up to 87%) . Its structural and electronic features make it a promising candidate for antiviral, antibacterial, and pesticidal applications .

Propiedades

IUPAC Name |

5-methyl-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-8-3-2-4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWJMNRCEPJYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyrimidinyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C5-Methyl Group

The methyl group at C5 demonstrates unexpected reactivity due to electron-withdrawing effects of the oxadiazole ring. In benzyl alcohol, proton exchange occurs preferentially at the methyl group over direct ring-opening reactions (Figure 1A) . This behavior contrasts with non-methylated analogs, highlighting the influence of steric and electronic factors.

Key Observations:

-

Kinetics: Methyl proton exchange occurs 3× faster than aryl nitrile formation (t₁/₂ = 2.5 h vs. 7.8 h at 100°C) .

-

Mechanism: Base-assisted deprotonation generates a resonance-stabilized carbanion intermediate, enabling isotopic exchange or alkylation (Figure 1B) .

Thermal Decomposition Pathways

Thermolysis studies reveal three primary degradation routes (Table 1):

The dominance of retro-cycloaddition under neutral conditions aligns with computational studies showing low activation energy (ΔG‡ = 28.5 kcal/mol) . Polar solvents promote alternative fragmentation through oxadiazole ring protonation.

Reactivity with Amines and Alcohols

The oxadiazole ring undergoes nucleophilic attack at C5 when reacted with bifunctional reagents (Table 2):

The C5-methyl group enhances electrophilicity at adjacent positions, facilitating ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms . Steric hindrance from the pyrimidinyl group directs regioselectivity toward C5 modifications.

Catalytic Functionalization

Iron(III) nitrate enables coupling reactions with ketones through radical intermediates (Table 3) :

| Ketone | Product | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 80 | 18 | 95 |

| Cyclohexanone | 3-Cyclohexylcarbonyl derivative | 100 | 24 | 68 |

This method demonstrates broad substrate tolerance, though electron-rich ketones require higher temperatures (ΔT ≈ 20°C) . Mechanistic studies suggest single-electron transfer (SET) initiates the reaction sequence.

Photochemical Behavior

UV irradiation (254 nm) induces -sigmatropic shifts in aprotic solvents (Figure 2) :

Quantum Yield: Φ = 0.33 ± 0.02 in acetonitrile

Half-Life: t₁/₂ = 15 min at 25°C

The photostability correlates with solvent polarity (τ₁/₂ decreases 40% in DMSO vs. hexane), suggesting charge-transfer intermediate stabilization .

Biological Derivatization

Anticancer derivatives synthesized via C5-methyl modification show enhanced activity (Table 4) :

| Modification | IC₅₀ (μM) vs. A-498 Cells | Selectivity Index (vs. RPECT) |

|---|---|---|

| Parent compound | 12.4 ± 1.2 | 3.1 |

| 5-(4-Fluorophenyl) | 0.76 ± 0.08 | 12.9 |

| 5-(3-Thienyl) | 0.98 ± 0.11 | 9.4 |

Structure-activity relationships indicate that electron-withdrawing C5 substituents improve cytotoxicity by 16-fold compared to methyl groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess strong antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In a study, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL against methicillin-resistant strains, outperforming standard antibiotics like chloramphenicol .

Anti-inflammatory and Analgesic Properties

Compounds containing the oxadiazole ring have been evaluated for their anti-inflammatory and analgesic effects. For example, a derivative with similar structural characteristics was tested against COX-1 and COX-2 enzymes, showing significant inhibition with IC50 values of 0.140 μM and 0.007 μM respectively, indicating strong potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is notable. A derivative of this compound was tested against various cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate cancers. Results indicated high selectivity and potency with IC50 values as low as 0.48 μM against MCF-7 cells . The mechanism involves apoptosis induction through caspase activation .

Material Science Applications

Beyond pharmacology, the structural properties of this compound lend it utility in material science.

Organic Light Emitting Diodes (OLEDs)

Oxadiazole derivatives have been investigated for their application in OLED technology due to their excellent thermal stability and electron transport properties. The incorporation of the oxadiazole ring enhances the photophysical properties necessary for efficient light emission .

Sensors and Chemo-sensors

The ability of oxadiazoles to interact with various chemical species makes them suitable for use in sensors. Research has shown that certain derivatives can be used as fluorescent chemosensors for detecting metal ions and other analytes in solution .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Biological Evaluation : A study synthesized several derivatives and evaluated their antimicrobial and anticancer activities. The results highlighted significant antibacterial activity against both gram-positive and gram-negative bacteria .

- Analgesic Activity Assessment : Another study focused on assessing the analgesic properties of oxadiazole derivatives in animal models. The findings indicated that certain compounds provided relief comparable to standard analgesics like Indomethacin .

Mecanismo De Acción

The mechanism of action of 3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Aromatic vs. Aliphatic Substituents : Pyrimidinyl (N-heteroaromatic) and phenyl groups enhance π-π stacking with biological targets, whereas aliphatic substituents like pyrrolidinyl improve solubility but may increase cytotoxicity .

- Halogenation : Bromine in 3-(3-bromophenyl) derivatives improves electrophilicity, facilitating further synthetic modifications .

Physicochemical Properties

- Lipophilicity : Methyl and ethyl groups enhance logP values, improving membrane permeability. Pyrimidinyl derivatives balance lipophilicity and polarity, favoring oral bioavailability .

- Thermal Stability : Pyrimidinyl and benzotriazole derivatives exhibit high melting points (e.g., 284–286°C for 4d ), indicating robust crystalline structures.

- Solubility : Aliphatic substituents (e.g., pyrrolidinyl) increase aqueous solubility, whereas aromatic groups reduce it .

Actividad Biológica

3-(2-Pyrimidinyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize findings from various studies regarding the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine moiety and a methyl group attached to the oxadiazole ring. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide or other precursors that can yield the desired oxadiazole structure.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds derived from this compound showed promising results against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.0 |

| This compound | Caco-2 | 12.5 |

In another study focusing on structure-activity relationships (SAR), modifications to the oxadiazole ring significantly influenced antitumor activity. For example, derivatives with electron-donating groups at specific positions exhibited enhanced cytotoxicity compared to their counterparts with electron-withdrawing groups .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be lower than those of standard antibiotics like chloramphenicol.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have been investigated in various models. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition suggests a potential application in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives in a preclinical setting. In this study, researchers synthesized multiple derivatives based on the core structure of this compound and assessed their biological activities:

- Anticancer Evaluation : The synthesized compounds were tested against a panel of human cancer cell lines. The results indicated that certain modifications led to IC50 values significantly lower than those observed for existing chemotherapeutics.

- Antimicrobial Testing : The compounds were screened against both Gram-positive and Gram-negative bacteria. Results showed that several derivatives had MIC values comparable or superior to commonly used antibiotics.

- Inflammatory Response : In vitro assays demonstrated that some derivatives reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-pyrimidinyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives. Key reagents include phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate cyclodehydration. Optimize temperature (60–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 amidoxime:acylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How is the structural integrity of this compound confirmed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic protons (δ 7.5–9.0 ppm) and oxadiazole carbons (δ 160–170 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 217.08). IR spectroscopy verifies C=N stretching (~1600 cm⁻¹) and N-O bonds (~1250 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H318) and respiratory distress (H335). Store in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent degradation. Spills should be neutralized with activated carbon and disposed of as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methyl group substitution) affect the compound’s bioactivity?

- Methodological Answer : Introduce substituents at the pyrimidinyl or methyl group positions via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic substitution. Compare IC₅₀ values in bioassays (e.g., kinase inhibition). For example, bromine substitution at the phenyl ring (as in 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .

Q. What strategies resolve contradictory data in cytotoxicity studies across different cell lines?

- Methodological Answer : Validate assays using standardized protocols (e.g., MTT or SRB assays) with triplicate measurements. Account for cell line-specific factors:

- Metabolic activity : Normalize to ATP levels.

- Membrane permeability : Use positive controls (e.g., doxorubicin).

- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., COX-2 or EGFR). Parameterize the oxadiazole ring’s electrostatic potential and π-π stacking with aromatic residues. Validate predictions with SPR (surface plasmon resonance) binding assays and correlate ΔG values with experimental IC₅₀ data .

Q. What are the challenges in assessing pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodological Answer : Use in vitro models:

- Caco-2 cells for intestinal permeability.

- Microsomal stability assays (human liver microsomes + NADPH) to estimate hepatic clearance.

- Plasma protein binding (equilibrium dialysis) to adjust dosing regimens. Structural analogs with carboxylate esters (e.g., ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) show improved metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.